molecular formula C11H15NO3 B1618729 Methyl 2-amino-3-(benzyloxy)propanoate CAS No. 55895-87-9

Methyl 2-amino-3-(benzyloxy)propanoate

Cat. No.: B1618729
CAS No.: 55895-87-9
M. Wt: 209.24 g/mol
InChI Key: PCLKHOKTUJSLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(benzyloxy)propanoate: is an organic compound with the molecular formula C11H15NO3. It is a derivative of amino acids and features a benzyloxy group attached to the propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-(benzyloxy)propanoate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with an amino acid derivative under specific conditions. For instance, the esterification of 2-amino-3-(benzyloxy)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid can yield the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(benzyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-3-(benzyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • Methyl 2-amino-3-(phenoxy)propanoate
  • Methyl 2-amino-3-(methoxy)propanoate
  • Methyl 2-amino-3-(ethoxy)propanoate

Comparison: Methyl 2-amino-3-(benzyloxy)propanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. Compared to its analogs, the benzyloxy group can enhance lipophilicity and improve membrane permeability, making it a valuable compound in drug design and development .

Properties

IUPAC Name

methyl 2-amino-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLKHOKTUJSLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339968
Record name Methyl 2-amino-3-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55895-87-9
Record name Methyl 2-amino-3-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-(benzyloxy)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-(benzyloxy)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-3-(benzyloxy)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-3-(benzyloxy)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-3-(benzyloxy)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3-(benzyloxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.